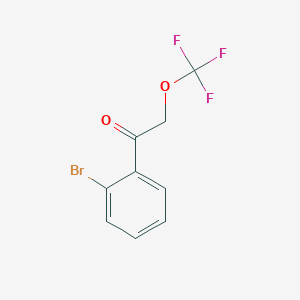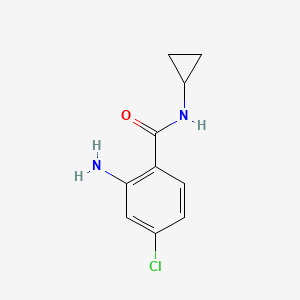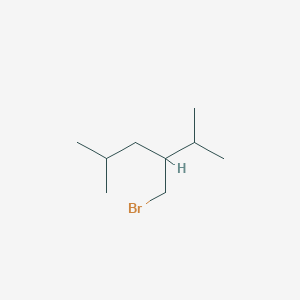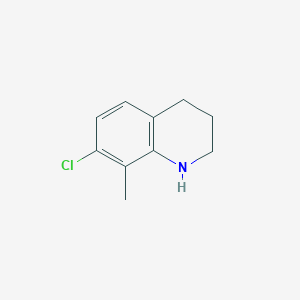
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClN It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 7-chloro-8-methylquinoline. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the quinoline ring without affecting the chlorine and methyl substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These methods offer advantages in terms of scalability, efficiency, and safety. The use of fixed-bed reactors with supported metal catalysts can facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like Pd/C or platinum on carbon (Pt/C) under hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Functionalized derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroquinoline
- 8-Methyl-1,2,3,4-tetrahydroquinoline
- 7-Chloroquinoline
Comparison: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl substituents on the quinoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom can enhance the compound’s reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
KMMWZXOTCMABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
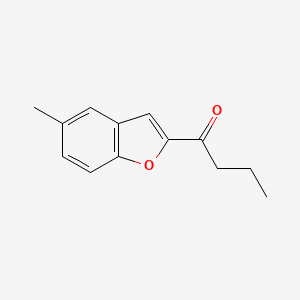
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
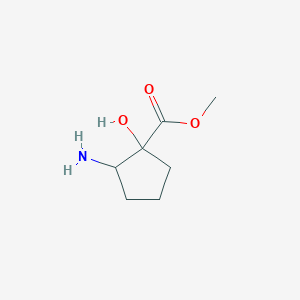


![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
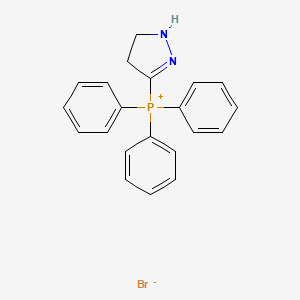
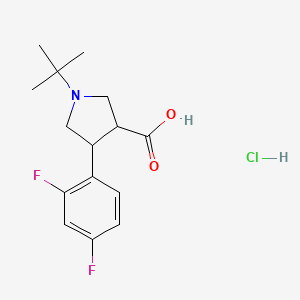
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
